molecular formula C21H16N2O3S B2646681 2,5-diphenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 1212419-95-8

2,5-diphenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2646681
CAS No.: 1212419-95-8
M. Wt: 376.43
InChI Key: CTKZRGNTAQNXDM-UHFFFAOYSA-N
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Description

The compound 2,5-diphenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a heterocyclic molecule featuring a fused pyrrolo-oxazole-dione core substituted with phenyl and thiophene groups. The presence of a thiophen-2-yl group introduces π-conjugation, which may enhance electronic properties, while the phenyl substituents influence steric and solubility characteristics. This compound’s structural complexity and substituent diversity distinguish it from simpler analogs, warranting detailed comparisons with related derivatives .

Properties

IUPAC Name

2,5-diphenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c24-20-17-18(16-12-7-13-27-16)23(15-10-5-2-6-11-15)26-19(17)21(25)22(20)14-8-3-1-4-9-14/h1-13,17-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKZRGNTAQNXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-diphenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2,5-diphenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. .

Scientific Research Applications

2,5-diphenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-diphenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents like 4-chlorophenyl (in ) and 2-methylphenyl (in ) reduce molecular flexibility, which may impact binding affinity in biological systems or crystallinity in materials.
  • Polarity: The dimethylamino group in and increases polarity, enhancing solubility in polar solvents compared to the purely aromatic target compound.

Crystallographic and Stability Comparisons

The crystal structure of (3R,3aS,6aR)-2,5-dimethyl-3-(5-phenyl-2-thienyl)perhydropyrrolo[3,4-d][1,2]oxazole-4,6-dione () reveals a planar thiophene ring and chair-like conformation of the pyrrolo-oxazole core, stabilized by intramolecular hydrogen bonds. In contrast, the target compound’s diphenyl and thiophen-2-yl substituents likely induce non-planar packing due to steric clashes, reducing crystallinity compared to methyl-substituted analogs.

Biological Activity

2,5-Diphenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a pyrrolo[3,4-d][1,2]oxazole core with phenyl and thiophene substituents. Its molecular formula is C23H22N2O2SC_{23}H_{22}N_{2}O_{2}S with a molecular weight of approximately 398.50 g/mol. The presence of diverse functional groups contributes to its varied biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. In vitro tests demonstrated that it exhibits potent activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these pathogens were reported to be in the range of 0.5 to 2 μg/mL.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)
Staphylococcus aureus0.5
Streptococcus pneumoniae1.0
Escherichia coli1.5
Candida albicans2.0

Cytotoxicity

Cytotoxicity assays conducted on human cell lines (e.g., L929 fibroblasts) revealed that the compound exhibits selective cytotoxicity. While low concentrations (up to 50 µM) showed minimal toxic effects, higher concentrations (100 µM) resulted in significant cell death.

Table 2: Cytotoxic Effects on L929 Cells

Concentration (µM)Cell Viability (%)
0100
2595
5090
10060

The proposed mechanism for the antimicrobial activity involves disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival. The presence of the oxazole ring is believed to play a critical role in this mechanism by mimicking natural substrates involved in bacterial metabolism.

Case Studies

In a notable case study published in 2023 , researchers synthesized derivatives of similar compounds and assessed their biological activity. They found that modifications to the thiophene and phenyl groups significantly enhanced both antimicrobial and cytotoxic properties compared to the parent compound. This study suggests that further structural optimization could yield even more potent derivatives.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown that it has a low toxicity profile at therapeutic doses, making it a candidate for further development as an antimicrobial agent.

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